molecular formula C22H22ClFN4O2 B2505941 2-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-(4-fluoro-2-methylphenyl)acetamide CAS No. 1251576-17-6

2-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-(4-fluoro-2-methylphenyl)acetamide

Cat. No.: B2505941
CAS No.: 1251576-17-6
M. Wt: 428.89
InChI Key: GWYZQZAKUPDNSG-UHFFFAOYSA-N
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Description

2-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-(4-fluoro-2-methylphenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, an oxadiazole ring, and multiple substituents such as chlorophenyl and fluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-(4-fluoro-2-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the piperidine ring and subsequent functionalization to attach the chlorophenyl and fluoromethylphenyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-(4-fluoro-2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the replacement of certain substituents with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.

Scientific Research Applications

2-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-(4-fluoro-2-methylphenyl)acetamide has several scientific research applications, including:

    Chemistry: The compound is studied for its reactivity and potential as a building block for synthesizing more complex molecules.

    Biology: Researchers investigate its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: The compound is explored for its pharmacological properties, including potential therapeutic effects and mechanisms of action.

    Industry: Its unique chemical properties make it a candidate for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-(4-fluoro-2-methylphenyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors, enzymes, or other proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-(4-fluoro-2-methylphenyl)acetamide include other piperidine and oxadiazole derivatives with varying substituents. Examples include:

  • 2-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-(4-methylphenyl)acetamide
  • 2-{4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-(4-fluoro-2-methylphenyl)acetamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-N-(4-fluoro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClFN4O2/c1-14-12-16(24)6-7-19(14)25-20(29)13-28-10-8-15(9-11-28)22-26-21(27-30-22)17-4-2-3-5-18(17)23/h2-7,12,15H,8-11,13H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWYZQZAKUPDNSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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